molecular formula B2CaH8 B1233779 Calcium boranuide

Calcium boranuide

Cat. No. B1233779
M. Wt: 69.77 g/mol
InChI Key: MOUPUCLGEWXWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166201

Procedure details

If 2β,19-(ethylene)-androst-4-ene-3,17-dione is reduced with sodium borohydride in ethanol, the corresponding Δ4 -3β,17β-diol is obtained. To obtain the Δ5 -3β,17β-diol, the 2β,19-(ethylene)androst-4-ene-3,17-dione is first converted to the corresponding 3-acetoxy-3,5-diene. This conversion is accomplished by treating the dione with acetic anhydride in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid followed by the addition of pyridine, or the conversion can be accomplished by reacting the dione with an excess of acetic anhydride and a catalytic amount of 70% aqueous perchloric acid using ethyl acetate as the solvent followed by neutralization with sodium carbonate. The 3-acetoxy-3,5-diene is then treated with calcium borohydride in ethanol at -15° C. to give the desired Δ5 -diol. Subsequent treatment of the diol with an anhydride, such as acetic anhydride, gives the corresponding diacetate.
[Compound]
Name
3-acetoxy-3,5-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
2β,19-(ethylene)androst-4-ene-3,17-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-acetoxy-3,5-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C:8]1([CH3:18])C=CC(S(O)(=O)=O)=C[CH:9]=1.Cl(O)(=O)(=O)=[O:20].[C:24](=[O:27])([O-])[O-:25].[Na+].[Na+].[BH4-].[Ca+2].[BH4-]>C(O)C.C(OCC)(=O)C.N1C=CC=CC=1>[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[CH3:9][C:8]([CH2:18][C:24]([OH:25])=[O:27])=[O:20] |f:3.4.5,6.7.8|

Inputs

Step One
Name
3-acetoxy-3,5-diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Ca+2].[BH4-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
2β,19-(ethylene)androst-4-ene-3,17-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
3-acetoxy-3,5-diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Name
Type
product
Smiles
CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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